2-hydroxy-6-methyl-1H-quinolin-4-one basic properties
2-hydroxy-6-methyl-1H-quinolin-4-one basic properties
An In-depth Technical Guide to the Basic Properties of 4-hydroxy-6-methylquinolin-2(1H)-one
Abstract
The quinolinone scaffold represents one of the most vital "privileged structures" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive examination of the fundamental properties of a specific analogue, 4-hydroxy-6-methylquinolin-2(1H)-one. We will delve into its structural nuances, particularly its tautomeric equilibrium, detail a representative synthetic pathway, and provide a thorough analysis of its physicochemical and spectroscopic characteristics. Furthermore, this document outlines a robust analytical protocol for its quantification, offering a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile heterocyclic compound.
Molecular Structure and Tautomerism
A critical aspect of the quinolinone core is the existence of keto-enol tautomerism, which dictates the molecule's structural, electronic, and hydrogen-bonding characteristics, thereby influencing its interaction with biological targets.[2][3] The compound is often named based on one of two primary tautomers: 2-hydroxy-6-methyl-1H-quinolin-4-one (the enol-keto form) or 4-hydroxy-6-methylquinolin-2(1H)-one (the keto-enol or lactam form).
Experimental and theoretical studies consistently show that the equilibrium heavily favors the 4-hydroxy-6-methylquinolin-2(1H)-one tautomer in both solid and solution phases.[2][4] This stability is attributed to the formation of a cyclic amide (lactam) within the heterocyclic ring, which benefits from greater thermodynamic stability. Spectroscopic evidence, particularly the presence of a C=O stretching vibration in Infrared (IR) spectroscopy around 1650-1680 cm⁻¹ and a characteristic carbonyl signal in ¹³C NMR spectroscopy above 160 ppm, confirms the predominance of the 2-oxo form.[2][4]
Synthesis and Purification
The synthesis of quinolin-4-ones can be achieved through various methods, with one of the most established being the Camps cyclization.[5] This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. An alternative and common approach involves the thermal cyclization of an enamine precursor derived from a substituted aniline and a malonic ester derivative.
Representative Synthetic Workflow
A plausible and widely adopted synthesis begins with the reaction of a substituted aniline (p-toluidine) with diethyl malonate, followed by an intramolecular thermal cyclization reaction. This method provides a direct route to the core heterocyclic system.
Experimental Protocol: Synthesis
-
Enamine Formation: A mixture of p-toluidine (1 eq.) and diethyl malonate (1.1 eq.) is heated at 140-150 °C for 2 hours, during which ethanol is distilled off. The temperature is then raised to 180 °C for an additional hour to ensure the reaction goes to completion.
-
Cyclization: The resulting crude intermediate is added dropwise to a pre-heated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C. The mixture is refluxed for 30 minutes.
-
Isolation: The reaction mixture is allowed to cool to room temperature, during which the product precipitates. The solid is collected by vacuum filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then air-dried.
-
Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent mixture, typically Dimethylformamide (DMF) and ethanol.[6] Upon slow cooling, pure crystals of 4-hydroxy-6-methylquinolin-2(1H)-one are formed, which are then collected by filtration and dried under vacuum.
Physicochemical Properties
The fundamental physical and chemical properties are essential for handling, formulation, and predicting the compound's behavior in various environments.
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.18 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline powder | Typical for this class of compounds |
| Melting Point | >230 °C (Decomposition may occur) | Estimated based on analogs like 4-hydroxy-2-methyl quinoline (234 °C)[7] and 4-hydroxy-1-methyl-2(1H)-quinolone (269-271 °C)[8] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and hot ethanol | General solubility for quinolinones |
| logP (o/w) | ~1.8 - 2.2 | Estimated based on analogs[7] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and the predominant tautomeric form of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous evidence for the molecular structure. The data presented here are predicted values for the favored 4-hydroxy-6-methylquinolin-2(1H)-one tautomer in a typical NMR solvent like DMSO-d₆.
Protocol: Sample Preparation [9] Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex briefly to ensure complete dissolution before transferring to a 5 mm NMR tube.
Table 1: Predicted NMR Spectral Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~11.5 | broad singlet | Exchangeable proton on the nitrogen atom. |
| O-H | ~10.0 | broad singlet | Exchangeable phenolic proton. |
| H-5 | ~7.8 | d | Aromatic proton ortho to the methyl group. |
| H-7 | ~7.4 | dd | Aromatic proton meta to the methyl group. |
| H-8 | ~7.2 | d | Aromatic proton para to the methyl group. |
| H-3 | ~5.9 | s | Olefinic proton on the heterocyclic ring. |
| -CH₃ | ~2.4 | s | Methyl group protons on the benzene ring. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Notes |
| C-2 (C=O) | ~164 | Carbonyl carbon of the lactam, key indicator of this tautomer.[4] |
| C-4 (C-OH) | ~162 | Carbon bearing the hydroxyl group. |
| C-8a | ~139 | Aromatic quaternary carbon. |
| C-6 | ~132 | Aromatic carbon attached to the methyl group. |
| C-5 | ~130 | Aromatic methine carbon. |
| C-7 | ~124 | Aromatic methine carbon. |
| C-4a | ~117 | Aromatic quaternary carbon. |
| C-8 | ~115 | Aromatic methine carbon. |
| C-3 | ~105 | Olefinic methine carbon. |
| -CH₃ | ~21 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, providing strong evidence for the dominant tautomer.
Protocol: Sample Preparation [9] For the KBr pellet technique, grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent disk using a hydraulic press.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| 3200-2800 (broad) | O-H and N-H stretching | Indicates the presence of hydroxyl and amine groups involved in hydrogen bonding. |
| ~1660 (strong) | C=O stretching (Amide I) | Confirms the presence of the carbonyl group in the 2-position, supporting the 2-oxo tautomer.[2] |
| 1620-1580 | C=C stretching | Aromatic and olefinic double bond vibrations. |
| ~1550 | N-H bending | Bending vibration of the N-H bond. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.
-
Expected Molecular Ion: [M+H]⁺ = 176.0657
Analytical Quantification via RP-HPLC
For applications in drug development, including quality control and pharmacokinetic studies, a validated analytical method for quantification is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose.[10][11]
Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~340 nm, determined by UV-Vis spectral scan.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples by interpolating their peak areas from this curve.
Method Validation Parameters
A robust analytical method must be validated for its intended purpose. The following table provides typical performance benchmarks for HPLC methods used in pharmaceutical analysis.[11]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among repeated measurements. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest amount of analyte that can be accurately quantified. |
Biological Context and Significance
The 4-hydroxy-2-quinolinone scaffold is a cornerstone in the development of new therapeutic agents.[12] Compounds from this class have been reported to possess a wide spectrum of biological activities. The substitution pattern on the quinolinone ring is crucial for modulating this activity. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been specifically designed and synthesized as potent and selective phosphodiesterase 3 (PDE3) inhibitors, which have potential applications as cardiotonic agents for the treatment of congestive heart failure.[13][14] The presence of the 6-position substituent provides a key vector for chemical modification to enhance potency and selectivity, making this a molecule of significant interest for drug discovery programs.
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